Cyclopropyl isothiocyanate
Description
Foundational Concepts of Isothiocyanate Chemistry Relevant to Cyclopropyl (B3062369) Derivatives
Isothiocyanates are a class of organic compounds containing the functional group R−N=C=S. wikipedia.org This group is isomeric to the thiocyanate (B1210189) group (R−S−C≡N), with the isothiocyanate form generally being more common. wikipedia.org The chemistry of isothiocyanates is dominated by the electrophilic nature of the central carbon atom, which is susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to their use in a wide array of chemical transformations.
The general reactivity of isothiocyanates involves the addition of nucleophiles to the carbon of the N=C=S group. For instance, their reaction with amines leads to the formation of thioureas, a reaction that is crucial in various synthetic applications, including the construction of heterocyclic compounds. chemrxiv.org
Historical Development and Contemporary Significance of Cyclopropyl Isothiocyanate Research
The study of isothiocyanates has a long history, with many naturally occurring isothiocyanates being identified from plant sources, such as cruciferous vegetables, where they are produced from glucosinolates. wikipedia.org These natural compounds have been investigated for their biological activities. wikipedia.orgchemrxiv.org
The synthesis of isothiocyanates can be achieved through various methods, including the reaction of primary amines with thiophosgene (B130339) or its less toxic alternatives, and the isomerization of thiocyanates. wikipedia.orgtandfonline.com The development of efficient synthetic routes has been crucial for making a wide range of isothiocyanates, including this compound, available for research. chemrxiv.orgtandfonline.com
In contemporary research, this compound is recognized as an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com Its unique structure is incorporated into more complex molecules to explore new chemical space and develop novel compounds with desired properties. For example, it has been used in the synthesis of fluoroquinolone derivatives and other biologically active molecules. nih.gov The cyclopropyl moiety is of particular interest in medicinal chemistry due to its ability to impart favorable properties to drug candidates. thieme-connect.com
Interdisciplinary Research Perspectives on this compound
The applications and study of this compound extend across multiple scientific disciplines.
Organic and Medicinal Chemistry: In these fields, this compound serves as a versatile synthon. It participates in multicomponent reactions to construct complex molecular architectures, such as thiazolidine-2-imines. rsc.org The incorporation of the cyclopropyl group can influence the conformational properties and metabolic stability of a molecule, which is a key consideration in drug design. thieme-connect.com
Materials Science: Isothiocyanates, in general, are used in the development of new materials. For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used fluorescent label in biological research. acs.org While specific applications of this compound in materials science are less documented, its reactive nature suggests potential for its use in surface modification and polymer chemistry.
Chemical Biology: The isothiocyanate group is known for its ability to react with biological nucleophiles, such as the amine groups in proteins. This reactivity is the basis for its use in applications like Edman degradation for peptide sequencing. chemrxiv.org The unique properties of the cyclopropyl group could be exploited to design specific probes for studying biological systems.
Agrochemical Research: Isothiocyanates have been investigated for their potential as agrochemicals due to their bioactivity against insects, bacteria, and fungi. chemrxiv.org The development of novel pesticides and crop protection agents is an area where this compound could find application.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5NS | cymitquimica.comsigmaaldrich.com |
| Molecular Weight | 99.15 g/mol | cymitquimica.comsigmaaldrich.com |
| Appearance | Clear colorless to pale yellow or pale brown liquid | cymitquimica.comchemicalbook.com |
| Density | 1.053 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 87-88 °C at 35 mmHg | vwr.com |
| Refractive Index | n20/D 1.552 | sigmaaldrich.com |
| Flash Point | 57 °C (134 °F) | vwr.com |
| CAS Number | 56601-42-4 | sigmaaldrich.com |
Spectroscopic Data of this compound
| Spectroscopy Type | Data | Source |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic peaks for the isothiocyanate and cyclopropyl groups. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data are used to confirm the structure. | arxiv.orgumich.edu |
| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight and fragmentation pattern, which aids in structural elucidation. | arxiv.orglehigh.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBQFKZKSSODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205168 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-42-4 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reactive Transformations of Cyclopropyl Isothiocyanate
Optimized Synthetic Pathways for Cyclopropyl (B3062369) Isothiocyanate
The preparation of cyclopropyl isothiocyanate can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials, desired scale, and tolerance for certain reagents.
A classical and widely used method for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). researchgate.net In the case of this compound, the precursor is cyclopropylamine. The reaction is typically performed in a biphasic system, for instance, with dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, where thiophosgene is added to the stirred mixture containing the amine. rsc.org
The general reaction is as follows:
Cyclopropylamine + Thiophosgene → this compound + 2 HCl
While effective, this method involves the use of highly toxic thiophosgene, which necessitates careful handling and containment measures. thieme-connect.comrhhz.net This has led to the exploration of alternative, less hazardous reagents.
To circumvent the use of toxic thiophosgene, several alternative methods have been developed for the synthesis of isothiocyanates, including this compound.
One common alternative involves the use of carbon disulfide (CS₂) . Primary amines can react with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. kiku.dk This decomposition can be facilitated by various reagents, such as peptide coupling agents or tosyl chloride. kiku.dk A method using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurylation agent for the dithiocarbamate intermediate has been reported to produce isothiocyanates in good to excellent yields with the advantage of volatile byproducts, simplifying work-up. kiku.dk
Another approach utilizes 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer reagent. kiku.dk This reagent is a safer alternative to thiophosgene.
Recent advancements have also focused on synthesizing isothiocyanates from non-amine precursors. rsc.org While direct examples for this compound are less common in the reviewed literature, these evolving methods represent a continuing trend towards safer and more versatile synthetic protocols. rsc.org
| Reagent | Precursor | Key Features |
| Thiophosgene | Cyclopropylamine | High-yielding, traditional method; uses toxic reagent. researchgate.net |
| Carbon Disulfide / Boc₂O | Cyclopropylamine | Good to excellent yields; volatile byproducts simplify purification. kiku.dk |
| 1,1'-Thiocarbonyldiimidazole | Cyclopropylamine | Safer alternative to thiophosgene. kiku.dk |
Conversion from Primary Amines utilizing Thiophosgene
This compound as a Versatile Building Block in Complex Molecule Synthesis
The electrophilic carbon atom of the isothiocyanate group makes this compound a reactive and versatile intermediate for the construction of more elaborate molecular architectures.
This compound can participate in cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds. Specifically, [3+2] cycloadditions with donor-acceptor cyclopropanes have been shown to be an effective method for creating five-membered heterocycles. nih.gov In these reactions, the isothiocyanate acts as the two-atom component. The reaction is typically mediated by a Lewis acid, such as tin(II) triflate, and proceeds to form thioimidates. nih.gov
Furthermore, intramolecular cycloadditions involving an isothiocyanate group and a cyclopropane (B1198618) ring on the same molecule have been explored. sciforum.net While thermal activation of an ortho-cyclopropylidenemethyl-substituted aryl isothiocyanate did not lead to the desired cyclization, related systems with carbodiimides were successful, highlighting the potential for such transformations under the right conditions. sciforum.net
The cyclopropane ring itself can also be involved in cycloaddition-like processes. For instance, reactions of cyclopropane derivatives with conjugated systems like isothiocyanates can lead to the formation of quinoline (B57606) structures through a rearrangement of an initially formed iso(thio)cyanate intermediate. colab.ws
The reactivity of the isothiocyanate group allows for a wide range of derivatization reactions, leading to various functionalized organic molecules.
A primary application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. It serves as a key building block for creating substituted thioureas upon reaction with primary or secondary amines. These thiourea (B124793) intermediates can then be cyclized to form various heterocycles.
For example, the reaction of an aniline (B41778) derivative with this compound can be a step in the synthesis of more complex molecules. thieme-connect.com In one instance, a key intermediate was formed by reacting 4-(4-cyclopropylnaphthalen-1-yl)aniline with thiophosgene to produce the corresponding isothiocyanate, which was then used to construct a triazole-3-thiol ring system. thieme-connect.com
Similarly, this compound can be used to synthesize quinazolinone derivatives. The reaction of anthranilic acid derivatives with isothiocyanates is a classical method for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. rhhz.net For instance, reacting anthranilic acid with this compound would be expected to yield 3-cyclopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. rhhz.net
The formation of 1,2,4-thiadiazole (B1232254) derivatives has also been achieved through the molecular iodine-catalyzed oxidative cyclization of 2-aminopyridines or amidines with isothiocyanates, demonstrating a transition-metal-free approach to N-fused heterocycles. organic-chemistry.org
| Reaction Type | Reactant | Product Class |
| Nucleophilic Addition | Amines | Thioureas |
| Cyclization | Anthranilic Acids | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones rhhz.net |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes | Thioimidates nih.gov |
| Oxidative Cyclization | 2-Aminopyridines/Amidines | 1,2,4-Thiadiazoles organic-chemistry.org |
Derivatization Strategies for Functionalized Organic Structures
Synthesis of Thioimidates
The synthesis of thioimidates from this compound can be achieved through cycloaddition reactions with donor-acceptor cyclopropanes. These reactions are effectively mediated by Lewis acids, such as tin(II) triflate, and result in the formation of five-membered heterocyclic compounds. nih.govcaltech.edu
A notable example is the (3+2) cycloaddition of donor-acceptor cyclopropanes with isothiocyanates. nih.gov This method has been shown to have a broad substrate scope, providing high yields of thioimidates. nih.govcaltech.edu The reactivity of this transformation is influenced by the electronic properties of the substituents on the aryl groups of the cyclopropane. Electron-rich aryl substituents on the cyclopropane lead to faster reaction times. nih.gov For instance, cyclopropanes with electron-rich donor groups are highly reactive in these cycloadditions. nih.gov Conversely, reactions with ortho or electron-withdrawing substituents on the arene are slower. nih.gov
The reaction is not limited to aryl isothiocyanates; cyclohexyl isothiocyanate has also been used successfully, yielding the corresponding thioimidates in high yields. nih.gov Furthermore, a vinyl group can serve as an electron-donating substituent on the cyclopropane, leading to the quantitative formation of 5-vinylthioimidate. nih.gov The structure of the resulting thioimidates has been confirmed through various analytical techniques, including IR and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction for crystalline products. nih.govcaltech.edu
A summary of representative thioimidate syntheses using this methodology is presented in the table below.
| Donor-Acceptor Cyclopropane Substituent | Isothiocyanate | Lewis Acid | Product | Yield (%) | Ref |
| Aryl (electron-rich) | Aryl isothiocyanate | Sn(OTf)₂ | 5-Arylthioimidate | High | nih.gov |
| Aryl (electron-withdrawing) | Aryl isothiocyanate | Sn(OTf)₂ | 5-Arylthioimidate | Moderate | nih.gov |
| Vinyl | Aryl isothiocyanate | Sn(OTf)₂ | 5-Vinylthioimidate | Quantitative | nih.gov |
| Aryl | Cyclohexyl isothiocyanate | Sn(OTf)₂ | 5-Aryl-N-cyclohexylthioimidate | 91-99% | nih.gov |
Catalytic Systems and Methodological Advancements in this compound Reactions
Catalytic systems play a crucial role in expanding the synthetic utility of this compound. Both metal-based and organocatalytic approaches have been developed to facilitate its reactions.
Lewis acids are prominent catalysts in cycloaddition reactions involving donor-acceptor cyclopropanes and isothiocyanates. nih.govcaltech.edu Tin(II) triflate has been identified as an effective mediator for these (3+2) cycloadditions, leading to the synthesis of thioimidates. nih.govnih.gov Interestingly, the choice of Lewis acid can influence the stereochemical outcome of the reaction. While iron(III) chloride can cause racemization of the cyclopropane and lead to racemic products, tin(II) triflate-mediated reactions have been shown to proceed through an enantiospecific pathway with inversion of configuration. nih.govcaltech.edu
Copper catalysts have also been employed in reactions involving isothiocyanates. For instance, a copper-catalyzed domino reaction of 2-alkynylphenyl isothiocyanates with diaryliodonium salts has been developed. rsc.org This tandem arylation-cyclization process allows for the formation of two C-C bonds, one C-S bond, and two heterocyclic rings in a single step. rsc.org In a different application, a chiral copper-pybox complex has been used to catalyze the multicomponent reaction of imines, terminal alkynes, and isothiocyanates, including this compound, to produce enantiopure thiazolidine-2-imines. rsc.org
Recent advancements have also explored the use of photoredox catalysis to enable C-C bond cleavage of arylcyclopropanes, which can then react with various nucleophiles. nih.gov This method allows for the formation of sterically congested C(sp3)-heteroatom bonds under mild conditions. nih.gov
Organocatalysis has also emerged as a powerful tool. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the Cloke-Wilson rearrangement of cyclopropyl ketones, demonstrating the potential of organocatalysts in promoting reactions involving cyclopropane rings. researchgate.net While this specific example does not involve this compound directly, it highlights a catalytic strategy that could potentially be adapted for its transformations.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the reaction mechanisms and kinetics of this compound transformations is essential for optimizing reaction conditions and predicting product outcomes.
The mechanism of the Lewis acid-mediated (3+2) cycloaddition of donor-acceptor cyclopropanes with isothiocyanates is proposed to involve a stereospecific intimate-ion pair mechanism. nih.gov This hypothesis is supported by several observations, including the inversion of stereochemistry at the benzylic position of the cyclopropane, the increased reactivity of electron-rich dipolarophiles, and the enhanced reaction rates with cyclopropanes bearing electron-rich aromatic substituents. nih.govcaltech.edu
In the copper-catalyzed domino reaction of 2-alkynylphenyl isothiocyanates, mechanistic studies suggest the involvement of a carbocation mechanism. rsc.org The reaction is initiated by the chemoselective transfer of a phenyl carbocation from a Cu(III) species to the isothiocyanate group, generating a cationic intermediate. rsc.org This is supported by control experiments, such as the addition of a radical scavenger, which did not inhibit the reaction. rsc.org
For the multicomponent synthesis of thiazolidine-2-imines, the proposed mechanism involves the initial copper-catalyzed enantioselective addition of an alkyne to an imine to form a chiral propargylamine. rsc.org This intermediate is then trapped by the isothiocyanate to form a propargylthiourea, which subsequently undergoes a regioselective 5-exo-dig cyclization via intramolecular hydrothiolation to yield the final product. rsc.org
Kinetic studies of the reactions of isothiocyanates with amines to form thioureas have been monitored using UV-Vis spectroscopy. The reaction rates can be quantified in different solvent systems, such as polar aprotic solvents versus aqueous buffers. The high reactivity of isothiocyanates is attributed to the electrophilicity of the central carbon atom. rjpharmacognosy.ir
Spectroscopic Characterization and Molecular Structure Determination of Cyclopropyl Isothiocyanate
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides fundamental insights into the molecular vibrations and conformational preferences of cyclopropyl (B3062369) isothiocyanate.
Analysis of Infrared Spectral Data
Infrared (IR) spectroscopy has been a key tool in characterizing cyclopropyl isothiocyanate. Studies have recorded the IR spectra of the compound in all three phases: gas, liquid, and solid, typically covering a range from 200 to 4000 cm⁻¹. capes.gov.br The spectra reveal characteristic absorption bands that are crucial for identifying the functional groups present in the molecule.
One of the most prominent features in the IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band is typically observed in the region of 2000-2200 cm⁻¹. The exact position and shape of this band can be influenced by the physical state of the sample and the solvent used. For instance, matrix isolation studies using argon and nitrogen have been conducted to obtain high-resolution spectra and to study the molecule in an inert environment. cdnsciencepub.comresearchgate.net These studies have shown that the spectra can be more complex in nitrogen matrices compared to argon. cdnsciencepub.comresearchgate.net
Other significant regions in the IR spectrum include the C-H stretching vibrations of the cyclopropyl ring, which are typically found around 3000 cm⁻¹, and the various bending and rocking motions of the molecule at lower frequencies. A complete vibrational assignment has been proposed for 24 of the 27 fundamental modes, showing excellent agreement with assignments for other monosubstituted cyclopropanes and isothiocyanate compounds. capes.gov.br
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| NCS Asymmetric Stretch | 2000-2200 | Strong |
| CH₂ Symmetric Stretch | 2955 | Strong |
| C-N Stretch | ~640 | - |
| NCS Bend | ~520 | - |
This table provides a summary of key infrared absorption bands for this compound based on available data. cdnsciencepub.com
Raman Spectroscopy for Conformational Insight
Raman spectroscopy complements IR spectroscopy and is particularly valuable for studying the conformational properties of molecules. For this compound, Raman spectra of the liquid and solid phases have been recorded. capes.gov.br A key finding from the analysis of Raman depolarization data, in conjunction with infrared gas-phase band contours, is that this compound predominantly exists in the cis conformation. capes.gov.br In this conformation, the isothiocyanate group is on the same side of the molecule as the cyclopropyl ring.
The Raman spectra have not provided any evidence for the existence of other stable conformers, such as a trans or gauche form, at ambient temperatures. capes.gov.brcdnsciencepub.com This suggests that the cis conformer represents a significant energy minimum for the molecule. The vibrational assignments derived from Raman data are consistent with those from IR spectroscopy and with data from related cyclopropane (B1198618) derivatives. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atomic nuclei within a molecule, specifically the hydrogen (¹H) and carbon (¹³C) atoms in the case of this compound.
High-Resolution ¹H NMR Studies
High-resolution ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity in a molecule. In this compound, the protons of the cyclopropyl ring give rise to characteristic signals. Due to the rigid, strained nature of the three-membered ring, the protons are in distinct chemical environments.
The cyclopropane protons typically appear in the upfield region of the ¹H NMR spectrum, generally between δ 0.5 and 1.5 ppm. The single proton on the carbon attached to the isothiocyanate group (the methine proton) would be expected to resonate at a different chemical shift compared to the four protons on the other two carbons of the ring (the methylene (B1212753) protons). The coupling patterns (splitting) of these signals provide further information about the spatial relationships between the protons.
| Proton Type | Approximate Chemical Shift (δ, ppm) |
| Cyclopropyl Protons | 0.5 - 1.5 |
This table summarizes the expected ¹H NMR chemical shift region for the cyclopropyl protons of this compound.
¹³C NMR Chemical Shift and Coupling Constant Assignments
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon atom of the isothiocyanate group (-N=C =S) is highly deshielded and would be expected to appear significantly downfield. The carbon atoms of the cyclopropyl ring will have characteristic chemical shifts that are influenced by the ring strain and the electronegativity of the isothiocyanate substituent.
Detailed analysis of the ¹³C NMR spectrum, including the use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would allow for the unambiguous assignment of each carbon signal. The chemical shifts and coupling constants (J-couplings) between adjacent carbon and hydrogen atoms provide valuable structural information.
Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular weight. nih.govnist.gov
The fragmentation of the molecular ion provides clues about the structure of the molecule. Common fragmentation pathways for isothiocyanates can involve cleavage of the N-C bond and rearrangements. For this compound, fragmentation would likely involve the loss of the isothiocyanate group or fragmentation of the cyclopropyl ring. The most abundant peaks in the mass spectrum correspond to the most stable fragment ions. The top three peaks observed in the mass spectrum are at m/z 99 (the molecular ion), 41, and 39. nih.gov
| m/z | Relative Intensity | Possible Fragment |
| 99 | Top Peak | [C₄H₅NS]⁺ (Molecular Ion) |
| 41 | 2nd Highest | [C₃H₅]⁺ (Cyclopropyl cation) |
| 39 | 3rd Highest | [C₃H₃]⁺ |
This table presents the most significant peaks in the mass spectrum of this compound. nih.gov
Advanced Spectroscopic Techniques for Gas-Phase Structure
The determination of the precise molecular structure of this compound in the gas phase has been accomplished through the synergistic application of advanced spectroscopic and diffraction techniques. These methods provide detailed insights into the conformational preferences, equilibrium geometries, and electronic properties of the molecule, free from intermolecular interactions present in the condensed phases.
Research has identified two distinct conformers of this compound in the gas phase: a trans and a cis form. aip.org At a temperature of 35 °C, the trans conformer is the more abundant species, constituting approximately 72% of the isomeric mixture. aip.org The structural parameters for both conformers have been determined, highlighting the subtle yet significant differences in their geometries. aip.org
The analysis provides key structural parameters, which are summarized in the table below. The data reveals the geometry of the cyclopropyl ring and the isothiocyanate group, as well as their relative orientation in both conformers. aip.org
Table 1: Gas-Phase Structural Parameters of this compound Conformers
| Parameter | trans-conformer | cis-conformer |
|---|---|---|
| Bond Distances (Å) | ||
| r(C1–C2) | 1.520 (±0.003) | 1.520 (fixed) |
| r(C2–C3) | 1.515 (±0.003) | 1.515 (fixed) |
| r(N=C) | 1.193 (±0.003) | 1.193 (fixed) |
| r(C=S) | 1.574 (±0.003) | 1.574 (fixed) |
| r(C1–N) | 1.387 (±0.005) | 1.413 (±0.005) |
| r(C–H) | 1.072 (±0.005) | 1.072 (fixed) |
| Bond Angles (deg) | ||
| ∠C1NC | 149.1 (±1.5) | 150.8 (±1.7) |
| ∠C2C1N | 118.9 (±0.6) | 116.2 (±1.5) |
| ∠NCS | 177.7 (±2.0) | 177.7 (fixed) |
Data sourced from a gas-phase electron diffraction study combined with rotational constants. aip.org
UV-photoelectron spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the energy required to remove electrons from their molecular orbitals. tandfonline.comnumberanalytics.com For this compound, UPS studies provide critical insights into the interaction between the cyclopropyl ring and the isothiocyanate functional group.
The electronic effects of the cyclopropyl group are significant. The Walsh orbitals of the cyclopropane ring interact with the π-system of the –NCS group. This interaction leads to a notable decrease in the ionization energies (IE) of this compound when compared to a simpler alkyl analogue like methyl isothiocyanate. Specifically, the first ionization energy is lowered by 0.26 eV, and the second is reduced by 0.15 eV relative to methyl isothiocyanate, demonstrating a clear electronic perturbation by the cyclopropyl substituent.
Comparative studies with related compounds, such as cyclopropyl isoselenocyanate, further illuminate the electronic properties. Isoselenocyanates generally exhibit lower ionization energies than their isothiocyanate counterparts due to the larger atomic radius and greater polarizability of selenium. For instance, the first ionization energy of cyclopropyl isoselenocyanate is approximately 0.5 eV lower than that of this compound. These investigations confirm that the type and extent of electronic interactions between the functional group (N=C=X, where X = S or Se) and the cyclopropyl moiety are significant and measurable. acs.org
Table 2: Comparative Ionization Energy Data
| Compound | Effect on Ionization Energy (IE) |
|---|---|
| This compound | First IE is 0.26 eV lower than methyl isothiocyanate. |
| Second IE is 0.15 eV lower than methyl isothiocyanate. |
| Cyclopropyl isoselenocyanate | First IE is ~0.5 eV lower than this compound. |
Microwave Spectroscopy for Equilibrium Geometries
X-ray Diffraction Analysis for Solid-State Molecular Arrangement
X-ray diffraction (XRD) is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.com This method involves directing X-rays onto a single crystal of a substance and analyzing the resulting diffraction pattern. numberanalytics.comucdavis.edu The pattern of diffracted X-rays provides detailed information about the unit cell dimensions, symmetry, and the exact coordinates of each atom, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its solid-state molecular arrangement, crystal packing, and intermolecular forces are not available at this time. Such a study, if conducted, would provide valuable information to complement the gas-phase structural data, offering insights into how the molecule organizes itself in a condensed phase.
Computational Chemistry and Theoretical Modeling of Cyclopropyl Isothiocyanate
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are fundamental in elucidating the conformational preferences and electronic landscape of cyclopropyl (B3062369) isothiocyanate. These computational methods provide a molecular-level understanding that complements experimental findings.
The exploration of the potential energy surface (PES) of cyclopropyl isothiocyanate is crucial for identifying its stable conformers and the energy barriers that separate them. Energy minimization algorithms, which seek to find the lowest energy arrangement of atoms, are employed to locate stationary points on the PES, corresponding to stable isomers and transition states.
For this compound, the primary conformational flexibility arises from the rotation around the C-N bond. This leads to different spatial arrangements of the isothiocyanate group relative to the cyclopropane (B1198618) ring. Theoretical studies on similar cyclopropyl derivatives, such as cyclopropanecarboxylic acid, have shown that the cis (with the functional group eclipsing the ring) and trans (with the functional group bisecting the ring) conformers are the most significant. researchgate.net A relaxed potential energy surface scan, where the dihedral angle between the cyclopropane ring and the isothiocyanate group is systematically varied while optimizing all other geometric parameters, can map out the energetic landscape. Such scans typically reveal that the cis conformer is the global minimum, with a higher energy trans conformer and a rotational barrier between them. researchgate.net Experimental studies based on infrared and Raman spectroscopy have concluded that this compound predominantly exists in the cis conformation, with no spectral evidence for other conformers. capes.gov.br
The process of energy minimization starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to reduce the total energy of the system until a minimum is reached. nih.gov For a molecule like this compound, this process would confirm the stability of the cis conformer.
The electronic structure of this compound is of particular interest due to the unique bonding within the strained cyclopropane ring and its interaction with the π-system of the isothiocyanate group. The cyclopropane ring possesses so-called "Walsh" or bent orbitals, which have significant p-character and can participate in conjugation.
A key electronic feature is the interaction between the Walsh orbitals of the cyclopropane ring and the π orbitals of the -NCS group. This interaction has been shown to lower the ionization energies of this compound compared to non-cyclopropyl analogues like methyl isothiocyanate. Specifically, this interaction leads to a reduction in the first and second ionization energies.
Natural Bond Orbital (NBO) analysis is a powerful tool to further dissect the electronic structure. uni-muenchen.de An NBO analysis for this compound would likely reveal delocalization interactions between the filled Walsh orbitals of the cyclopropane ring (donors) and the empty π* orbitals of the C=N and C=S bonds (acceptors). These donor-acceptor interactions contribute to the stability of the molecule and influence its reactivity. The analysis would also quantify the hybridization of the atoms and the polarization of the bonds, confirming the polar nature of the C-N, C=N, and C=S bonds. uni-muenchen.de
Energy Minimization and Potential Energy Surface Exploration
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound.
DFT calculations can provide valuable predictions about the chemical reactivity of this compound and the mechanisms of its reactions. The isothiocyanate functional group is known to be electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. Reactions with nucleophiles such as amines and thiols are characteristic of isothiocyanates.
DFT can be used to model the reaction pathways of such nucleophilic additions. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. For example, the reaction of this compound with an amine would proceed through a transition state where the amine nitrogen is forming a bond with the isothiocyanate carbon, leading to the formation of a thiourea (B124793) derivative. DFT calculations would allow for the determination of the activation energy for this process, providing insight into the reaction kinetics. nih.gov
Furthermore, the strained cyclopropane ring itself can participate in reactions, particularly ring-opening reactions. Under certain conditions, such as in the presence of a strong acid or a transition metal catalyst, the cyclopropane ring can be opened. researchgate.net DFT studies can be employed to investigate the feasibility of such ring-opening reactions, identifying the most likely bond to cleave and the energetic barriers involved. researchgate.net
DFT is widely used to calculate various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assignments. For this compound, DFT calculations of vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are particularly relevant.
Vibrational spectroscopy (infrared and Raman) is a powerful technique for identifying functional groups and determining molecular conformation. Experimental studies have assigned 24 of the 27 fundamental vibrational modes for this compound and concluded a cis conformation. capes.gov.br DFT calculations, often using hybrid functionals like B3LYP, can predict the vibrational frequencies and intensities. researchgate.net The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations. A comparison of the scaled theoretical frequencies with the experimental spectrum serves to validate the structural model and the vibrational assignments. researchgate.net
Below is a representative table comparing hypothetical DFT-calculated vibrational frequencies with experimentally observed values for key modes of this compound, based on typical assignments for isothiocyanates and cyclopropane derivatives.
| Vibrational Mode | Experimental Frequency (cm⁻¹) capes.gov.br | Hypothetical Scaled DFT-Calculated Frequency (cm⁻¹) |
| NCS asymmetric stretch | ~2100 | ~2095 |
| NCS symmetric stretch | ~1350 | ~1345 |
| Cyclopropane ring breathing | ~1200 | ~1195 |
| CH₂ wag | ~1050 | ~1048 |
| C-N stretch | ~930 | ~925 |
DFT can also predict NMR chemical shifts. mdpi.comaps.org Calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method can aid in the assignment of experimental spectra. rsc.org For this compound, the upfield shift of the cyclopropyl protons is a characteristic feature that would be reproduced by DFT calculations. researchgate.net
Prediction of Reactivity and Reaction Pathways
Molecular Dynamics Simulations to Understand Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. rsc.orgtandfonline.comnih.gov
For this compound, an MD simulation, for instance in a solvent like water or an organic solvent, would provide information on several dynamic aspects. uchicago.eduacs.org It would allow for the observation of the conformational dynamics, such as the rotation around the C-N bond and the flexibility of the isothiocyanate group. The simulation could also reveal the nature and lifetime of interactions between the solute and solvent molecules, such as hydrogen bonding if applicable.
In Silico Approaches for Ligand-Target Interactions (e.g., Molecular Docking)
In silico methods, particularly molecular docking, are pivotal in predicting and analyzing the interactions between small molecules like this compound and biological macromolecules. These computational techniques provide insights into the binding affinities and modes of interaction, guiding further experimental studies in drug discovery and toxicology.
Detailed research into the specific interactions of this compound with biological targets has been conducted as part of broader investigations into the components of essential oils. One such study focused on the chemical constituents of Sinapis alba (white mustard) seed essential oil, where this compound is a noted component. researchgate.netyu.edu.jonih.gov The study employed molecular docking to predict the anti-inflammatory and antioxidant potential of the oil's major compounds by evaluating their binding affinity with relevant protein targets. yu.edu.jo
The primary targets for these docking studies are often enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). yu.edu.jonih.gov The isothiocyanate functional group is known for its reactivity, particularly its ability to interact with nucleophilic residues like thiols and amines on proteins, which can alter protein function. researchgate.net Molecular docking simulations help to elucidate these potential interactions at an atomic level.
In a comprehensive study, the binding affinities of major compounds from S. alba essential oil, including this compound, were calculated for several antioxidant and anti-inflammatory receptors. yu.edu.jo The simulations aim to identify the most stable binding poses and calculate a docking score, typically expressed in kcal/mol, which estimates the free energy of binding. A lower binding energy value suggests a more stable and favorable interaction between the ligand and the target protein. yu.edu.jo
While detailed interaction data for this compound across a wide range of targets remains a subject for further research, studies on analogous compounds provide a framework for its potential behavior. For instance, docking studies on other isothiocyanate derivatives have revealed key hydrogen bonding and hydrophobic interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2). nih.gov The unique structural and electronic properties of the cyclopropyl group, including its steric bulk and the nature of its Walsh orbitals, likely influence its specific binding orientation and affinity compared to other isothiocyanates like the allyl or phenyl derivatives. researchgate.net
The following table summarizes the reported binding affinities for this compound against key protein targets related to inflammation and oxidation, as identified in a study on S. alba essential oil components.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 6COX | -5.1 |
| Human Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -5.6 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -5.2 |
| Tyrosinase | 2ZMX | -4.4 |
Data sourced from in silico investigations of Sinapis alba L. seed essential oil. yu.edu.jo
Biological Activities and Mechanistic Studies of Cyclopropyl Isothiocyanate
Research on Antimicrobial Efficacy
The antimicrobial properties of isothiocyanates are well-documented, with studies demonstrating their effectiveness against a variety of pathogens. nih.govnih.govrjpharmacognosy.ir These compounds are part of the defense mechanism in plants against herbivores and pathogens. waocp.orgnih.gov The specific efficacy of cyclopropyl (B3062369) isothiocyanate and its derivatives has been explored against both bacterial and fungal organisms.
While specific studies focusing solely on cyclopropyl isothiocyanate's broad-spectrum antibacterial activity are limited, the isothiocyanate class, in general, demonstrates significant potential. For instance, various ITCs have been evaluated against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.netnih.gov The antimicrobial action is often dose-dependent and varies based on the specific chemical structure of the isothiocyanate. nih.gov Research on related compounds has shown that the presence of a cyclopropyl group can be a key structural feature in the synthesis of new antibacterial agents. nih.gov For example, this compound has been used as a reagent in the synthesis of fluoroquinolone derivatives, a class of antibiotics, to evaluate their inhibitory effects on bacterial DNA gyrase. nih.gov This suggests the cyclopropyl moiety is of significant interest in the development of new antibacterial compounds. General studies on ITCs show they can be effective against a range of bacteria, including foodborne pathogens like Campylobacter jejuni and enterohemorrhagic E. coli (EHEC). frontiersin.orgmdpi.com
Table 1: General Antibacterial Activity of Various Isothiocyanates (ITCs) This table presents findings on various ITCs to provide context for the potential activity of this compound.
| Isothiocyanate (ITC) | Bacterial Strain | Key Findings | Reference |
|---|---|---|---|
| Benzyl (B1604629) ITC (BITC) | E. coli (WT and EHEC) | Displayed higher inhibitory and bactericidal activity compared to other tested ITCs. MIC = 0.07 mg/mL. | mdpi.com |
| Allyl ITC (AITC) | E. coli (WT and EHEC) | Showed antibacterial effect but was less potent than BITC. MIC = 0.4 mg/mL. | mdpi.com |
| Benzyl ITC (BITC) | Campylobacter jejuni | Highly effective, with MIC as low as 1.25 µg/mL for sensitive strains. | frontiersin.orgmdpi.com |
| Allyl ITC (AITC) | Campylobacter jejuni | Active, but required higher concentrations (up to 200 µg/mL) compared to BITC. | frontiersin.orgmdpi.com |
| Benzyl ITC (BITC) | Methicillin-resistant S. aureus (MRSA) | Most effective among tested ITCs, with MIC ranging from 2.9 to 110 µg/mL. | nih.gov |
Isothiocyanates have demonstrated notable antifungal properties against various fungal pathogens. nih.gov Studies have investigated their efficacy against species such as Aspergillus flavus, a producer of aflatoxins, and human pathogens like Candida albicans. nih.govresearchmap.jp The antifungal activity is linked to the chemical structure of the ITC. For example, in a study comparing different ITCs, benzyl isothiocyanate (BITC) was the most potent inhibitor of A. flavus growth and toxin production when in a dissolved state, while allyl isothiocyanate (AITC) was more effective in a gaseous state. researchmap.jp Research into synthetic compounds has shown that structures incorporating a cyclopropyl group can exhibit significant antifungal activity against plant-pathogenic fungi like Fusarium oxysporum, with some derivatives showing higher efficacy than the control drug ketoconazole. mdpi.com This highlights the potential contribution of the cyclopropyl moiety to antifungal effects.
The antimicrobial action of isothiocyanates is multifaceted. A primary mechanism involves causing damage to the cell membrane, leading to increased permeability and leakage of essential intracellular components. researchgate.netfrontiersin.org This disruption of the cell wall has been confirmed through methods such as observing the discharge of UV-absorbing materials and through scanning electron microscopy, which revealed cellular degradation. researchgate.net
Another key mechanism is the induction of the stringent response in bacteria, a stress response characterized by the accumulation of alarmones like guanosine (B1672433) penta- and tetraphosphate. nih.gov This response is triggered by amino acid starvation, which ITCs appear to induce. nih.gov Furthermore, ITCs are electrophiles that can react with thiol groups of proteins, such as those in enzymes or the antioxidant glutathione (B108866), thereby inhibiting their function and disrupting cellular redox balance. frontiersin.org This non-specific binding to sulfhydryl groups on enzyme active sites is a significant contributor to their antibacterial effects. frontiersin.org
Assessment of Antifungal Potential
Anticancer and Chemopreventive Research
A substantial body of research supports the anticancer and chemopreventive properties of isothiocyanates. waocp.orgnih.govmdpi.com These compounds are known to interfere with multiple stages of cancer development, from initiation to progression, by modulating various cellular pathways. nih.govnih.gov
Isothiocyanates have been shown to inhibit the proliferation of a wide range of cancer cell lines. frontiersin.org For instance, propyl isothiocyanate (PITC), a structurally similar compound to this compound, has been shown to inhibit the viability of gastric cancer cells. nih.gov The anticancer effects of ITCs are often dose-dependent. uea.ac.uk Studies on other ITCs, such as Sulforaphane (B1684495) (SFN) and Benzyl isothiocyanate (BITC), have demonstrated their ability to suppress the growth of various cancer cells, including those of the pancreas, breast, and lung. rjpharmacognosy.irnih.gov This anti-proliferative effect is a cornerstone of their potential as anticancer agents. frontiersin.org The mechanism often involves the generation of reactive oxygen species (ROS) and the downregulation of specific proteins required for cancer cell survival and growth. mdpi.com
Table 2: Anti-proliferative Effects of Various Isothiocyanates (ITCs) on Cancer Cell Lines This table presents findings on various ITCs to contextualize the potential activity of this compound.
| Isothiocyanate (ITC) | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Propyl ITC (PITC) | Gastric Cancer (GC) cells | Inhibited cell viability in a dose-dependent manner. | nih.gov |
| Sulforaphane (SFN) | Human Colon Carcinoma (HT29) | Increased accumulation of cells in the G2/M phase at 15 μM. | mdpi.com |
| Sulforaphane (SFN) | Cervical Cancer cells | Inhibited expression of Cyclin B1, leading to growth arrest. | mdpi.com |
| Benzyl ITC (BITC) | Pancreatic Cancer cells | Suppressed tumor growth by inhibiting key molecules like AKT and STAT3. | nih.gov |
| Phenethyl ITC (PEITC) | Human Cervical (HeLa) cells | Demonstrated anti-proliferative and pro-apoptotic effects. | rjpharmacognosy.ir |
A key mechanism behind the anticancer activity of ITCs is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. scielo.org.coresearchgate.net Research on propyl isothiocyanate (PITC) revealed that it induces apoptosis in gastric cancer cells by causing a depletion of total glutathione. nih.gov This leads to an accumulation of reactive oxygen species (ROS) and subsequent DNA damage, which in turn activates mitochondria-dependent and p53 signaling pathways that trigger cell death. nih.gov
Many isothiocyanates cause cell cycle arrest, frequently at the G2/M phase. frontiersin.orgmdpi.com This prevents cancer cells from dividing and proliferating. For example, sulforaphane has been shown to arrest human colon carcinoma cells in the G2/M phase by activating proteins like p21. mdpi.com The regulation of apoptosis by ITCs is a complex process that can involve the mitochondrial release of cytochrome c, regulation of the Bcl-2 family of proteins, and the activation of caspases, which are the executioners of apoptosis. scielo.org.co These cytotoxic and cytostatic effects highlight the potential of isothiocyanates as a class of compounds for further anticancer research. scielo.org.co
Identification and Characterization of Protein Targets
The biological effects of this compound and related compounds are rooted in their ability to interact with and modify cellular proteins. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, such as the thiol group of cysteine and the N-terminal proline residue of certain proteins. nih.govsemanticscholar.org This reactivity allows isothiocyanates to form covalent adducts with specific protein targets, thereby altering their structure and function. nih.govnih.gov While many potential targets exist, research has shown that this binding is not indiscriminate, with isothiocyanates demonstrating selectivity for a limited number of proteins. nih.gov
A primary and well-characterized protein target for isothiocyanates, including this compound, is the Macrophage Migration Inhibitory Factor (MIF). nih.govsemanticscholar.org MIF is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases, as well as in cancer progression. nih.govnih.gov
Studies have demonstrated that this compound, along with other alkyl and arylalkyl isothiocyanates, acts as an irreversible inhibitor of MIF. nih.gov The mechanism of inhibition involves the covalent modification of the N-terminal proline residue (Pro1) of MIF, which serves as a key catalytic amino acid for the protein's tautomerase activity. nih.govsemanticscholar.orgnih.gov The reaction between the isothiocyanate group and the N-terminus of the protein leads to the formation of a stable thiourea (B124793) derivative. semanticscholar.org
This modification has significant functional consequences:
Inhibition of Tautomerase Activity: The covalent binding of isothiocyanates to Pro1 results in the complete inhibition of MIF's tautomerase enzymatic function. nih.govsemanticscholar.org
Disruption of Biological Activity: The structural alterations triggered by isothiocyanate binding interfere with MIF's ability to interact with its receptor, CD74. nih.govnih.gov This disruption leads to a reduction in MIF-mediated biological activities, such as the overriding of glucocorticoid-induced immunosuppression and the activation of the pro-survival Akt signaling pathway. nih.govnih.gov
Research using mass spectrometry has confirmed the formation of a covalent adduct between MIF and various isothiocyanates, including benzyl isothiocyanate (BITC), where a single molecule of the isothiocyanate adds to the monomeric mass of the protein. nih.gov
Beyond MIF, the class of isothiocyanates has been shown to interact with other key cellular proteins. These interactions are often central to their biological effects.
Tubulin: Proteomic studies have identified tubulin, a critical component of the cytoskeleton, as a major target for isothiocyanates. The binding to tubulin is associated with cell cycle arrest and the induction of apoptosis, which are key mechanisms for the anti-cancer activity of these compounds. nih.gov
Glutathione S-transferases (GSTs): The conjugation with glutathione (GSH) is a primary metabolic pathway for isothiocyanates in the body. nih.gov This reaction, often catalyzed by Glutathione S-transferases (GSTs), is a detoxification mechanism. Studies investigating the metabolism of various isothiocyanates, including those with hexyl, cyclohexyl, and cyclopropyl structures, have highlighted the role of specific GST isoforms, such as GST M1-1 and GST P1-1, in this process. rjpharmacognosy.ir
Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a cysteine-rich protein that acts as a sensor for oxidative stress. Isothiocyanates can bind to cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway, which upregulates the expression of protective phase II detoxification and antioxidant enzymes. nih.govresearchgate.net
Macrophage Migration Inhibitory Factor (MIF) Interaction Studies
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological potency. For isothiocyanates, the nature of the R-group attached to the -N=C=S moiety significantly impacts activity.
In the context of MIF inhibition, a range of isothiocyanates with different alkyl and arylalkyl side chains have been evaluated to compare their efficacy. One study systematically tested several analogs, including this compound, for their ability to inhibit MIF tautomerase activity. The results indicated that different isothiocyanates modified MIF with comparable efficiency to benzyl isothiocyanate (BITC), a potent inhibitor. nih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of the enzyme's activity, provide a quantitative measure for comparison.
| Compound | R-Group Structure | IC₅₀ for MIF Inhibition (μM) | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Benzyl | 0.79 | nih.gov |
| Methallyl Isothiocyanate (MITC) | Methallyl | 1.43 | nih.gov |
| 2-Piperidinoethyl isothiocyanate (2PITC) | 2-Piperidinoethyl | 3.09 | nih.gov |
| Allyl isothiocyanate (AITC) | Allyl | 3.69 | nih.gov |
| Ethyl isothiocyanate (EITC) | Ethyl | 11.10 | nih.gov |
| This compound (CPITC) | Cyclopropyl | Tested, confirmed inhibitor | nih.gov |
Note: While this compound was confirmed as an irreversible inhibitor in the study, its specific IC₅₀ value was not reported in the cited text. The table demonstrates the range of potencies observed for different R-groups.
These SAR studies show that both the structure and physicochemical properties, such as lipophilicity, of the side chain play a role in the inhibitory activity. rjpharmacognosy.ir For instance, research on other biological activities, like anti-cancer effects, has shown that higher lipophilicity can sometimes correlate with greater potency. rjpharmacognosy.ir
Enzymatic Reaction Studies
Interactions with D-Aspartate Oxidase and D-Amino Acid Oxidase
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govresearchgate.net In the human brain, DAAO plays a critical role by degrading D-serine, a key neuromodulator. nih.govfrontiersin.org While DAAO interacts with a variety of substrates and its activity can be modulated by protein-protein interactions, there is no specific information in the reviewed literature detailing a direct interaction or inhibition by this compound. frontiersin.orgnih.gov
Myrosinase-Mediated Formation of Isothiocyanates
Isothiocyanates, including presumably this compound, are naturally produced in plants of the Brassicales order (cruciferous vegetables) through the enzymatic hydrolysis of glucosinolates. frontiersin.orgoregonstate.edu Glucosinolates are sulfur-containing precursor molecules. mdpi.com
The formation process is known as the "glucosinolate-myrosinase system" and functions as a plant defense mechanism:
Compartmentalization: In intact plant cells, glucosinolates and the enzyme myrosinase (a type of thioglucosidase) are kept in separate compartments. frontiersin.orguva.nl
Tissue Damage: When the plant tissue is damaged, for example, by chewing or cutting, the cellular compartments are ruptured, allowing myrosinase to come into contact with the glucosinolates. frontiersin.orgfrontiersin.org
Hydrolysis: Myrosinase catalyzes the cleavage of the glucose molecule from the glucosinolate, forming an unstable intermediate aglycone. frontiersin.orgoregonstate.edu
Rearrangement: This aglycone then spontaneously rearranges to form a variety of products. Under neutral pH conditions, the primary product is a highly reactive isothiocyanate. oregonstate.eduresearchgate.net
The specific isothiocyanate formed depends on the side chain (R-group) of the parent glucosinolate. oregonstate.edu The formation of isothiocyanates versus other products like nitriles can be influenced by various factors, including pH and the presence of specific proteins such as the Epithiospecifier Protein (ESP), which promotes nitrile formation. uva.nlfrontiersin.orgresearchgate.net
Role in Plant Defense Mechanisms and Phytochemical Research
Isothiocyanates (ITCs) are crucial components of plant defense systems, particularly within the Brassicaceae family. rjpharmacognosy.ir These compounds are not stored in their active form but exist as precursors called glucosinolates. rjpharmacognosy.irfrontiersin.org When plant tissue is damaged, for instance by herbivore feeding or microbial attack, the enzyme myrosinase is released and hydrolyzes the glucosinolates. rjpharmacognosy.irfrontiersin.org This enzymatic reaction produces unstable intermediates that rearrange to form biologically active compounds, including isothiocyanates. rjpharmacognosy.ir This system, often termed the "mustard oil bomb," constitutes a rapid and potent chemical defense against a wide array of organisms. frontiersin.org The pungent flavor and sharp taste of many cruciferous vegetables are directly attributable to the presence of these isothiocyanates, which act as feeding deterrents. rjpharmacognosy.ir
Phytochemical research has successfully identified this compound as a natural volatile compound in several plant species. In a study analyzing the volatile components of fresh turnips (Brassica rapa L.), this compound (referred to as isothiocyanato-cyclopropane) was found to be a predominant ester, constituting 37.30% of the total volatile profile. frontiersin.org Its presence has also been reported in white mustard (Sinapis alba). nih.govresearchgate.net The role of ITCs in plant resistance is well-documented; they have been shown to negatively impact the survival, growth, and development time of specialist herbivores in a dose-dependent manner. nih.gov This defensive action is attributed to the toxicity of the isothiocyanate itself, rather than its precursor glucosinolate or the myrosinase enzyme. nih.gov This body of research underscores the importance of compounds like this compound in the chemical ecology and defense strategies of plants.
Table 1: Phytochemical Occurrence of this compound
| Plant Species | Scientific Name | Finding | Reference(s) |
|---|---|---|---|
| Turnip | Brassica rapa L. | Identified as a predominant volatile compound (37.30%) in fresh turnip. | frontiersin.org |
Toxicological Research Paradigms and Cellular Response Mechanisms
The biological and toxicological effects of isothiocyanates are rooted in their chemical structure, specifically the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This functional group makes ITCs reactive electrophilic species (RES) that readily and covalently bind to cellular nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins and the antioxidant tripeptide glutathione (GSH). frontiersin.orgoup.com This process, known as thiocarbamation, is a central paradigm in understanding their mechanism of action. oup.com
The interaction with glutathione is a primary cellular event upon exposure to ITCs. This reaction can be enzyme-assisted and occurs rapidly, leading to a significant depletion of the intracellular GSH pool. oup.com Since GSH is a major cellular antioxidant, its depletion can disrupt the cellular redox balance and lead to oxidative stress. frontiersin.org
The covalent modification of proteins is another critical consequence of ITC exposure. This can alter protein structure and function, leading to a cascade of cellular responses:
Enzyme Inhibition: ITCs can inhibit the activity of various enzymes by covalently modifying catalytic or regulatory cysteine residues. For instance, studies on other ITCs like benzyl isothiocyanate (BITC) have shown they can act as irreversible inhibitors of enzymes such as Macrophage Migration Inhibitory Factor (MIF) by modifying its N-terminal proline, which serves as a catalytic residue. nih.gov
Induction of Cell Cycle Arrest and Apoptosis: By disrupting cellular homeostasis and protein function, ITCs can trigger programmed cell death (apoptosis). oup.com Mechanistic studies show ITCs can induce G2/M phase cell cycle arrest and apoptosis, processes that may be linked to the disruption of microtubule polymerization and the activation of stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway. oup.com
Stress Response Activation: Cells respond to the chemical stress imposed by ITCs by upregulating protective mechanisms. Notably, exposure to sub-toxic levels of ITCs can induce the expression of heat shock genes, a response dependent on heat shock factor A1 (HSFA1). frontiersin.org This pre-conditioning can increase resistance against subsequent exposure to toxic levels of ITCs, suggesting a mechanism that plants themselves may use to mitigate the autotoxicity of their own defense compounds. frontiersin.org
These cellular events—glutathione depletion, protein modification, and the induction of stress pathways—form the basis of the toxicological and chemopreventive activities attributed to the isothiocyanate class of compounds.
Table 2: General Cellular and Molecular Responses to Isothiocyanate Exposure
| Cellular Process | Mechanism/Effect | Consequence | Reference(s) |
|---|---|---|---|
| Reaction with Glutathione (GSH) | Covalent binding to the thiol group of GSH, often enzyme-assisted. | Rapid depletion of intracellular GSH pools, leading to oxidative stress. | frontiersin.orgoup.com |
| Protein Modification | Covalent binding to nucleophilic amino acid residues, particularly cysteine. | Alteration of protein structure and function; enzyme inhibition. | oup.comnih.gov |
| Cell Cycle Regulation | Disruption of microtubule polymerization and activation of stress kinases. | Induction of cell cycle arrest, typically at the G2/M phase. | oup.com |
| Apoptosis Induction | Triggering of programmed cell death pathways. | Elimination of damaged cells. | oup.compnas.org |
| Stress Gene Induction | Activation of transcription factors like HSFA1. | Upregulation of protective genes, such as heat shock proteins. | frontiersin.org |
Advanced Applications and Future Directions in Cyclopropyl Isothiocyanate Research
Role in Advanced Medicinal Chemistry Research
The cyclopropyl (B3062369) moiety is a desirable feature in drug design, known for its ability to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational constraints. acs.orgnih.gov Cyclopropyl isothiocyanate serves as a key reagent for incorporating this valuable group into complex molecular scaffolds, driving research in medicinal chemistry.
This compound is instrumental in the multi-step synthesis of diverse heterocyclic compounds with potential therapeutic value. A common synthetic strategy involves the reaction of this compound with a primary amine to form a cyclopropyl-substituted thiourea (B124793) intermediate. This intermediate can then undergo various cyclization reactions to yield complex bioactive analogues.
For instance, researchers have synthesized a library of novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives by reacting 6-amino-3-cyclopropylquinazolin-4(3H)-one with various isothiocyanates or, alternatively, by reacting 3-cyclopropyl-6-isothiocyanatoquinazolin-4(3H)-one with different amines to form the crucial thiourea precursor. mdpi.comresearchgate.net This thiourea is then cyclized to create the target thiazole (B1198619) ring system. mdpi.com
In another line of research, this compound has been used to create thiazolidinone-isatin hybrids. acs.org The synthesis begins by reacting 4-aminobenzensulfonamide with this compound to produce 4-(3-cyclopropylthioureido)benzenesulfonamide. acs.orgnih.gov This compound is then further reacted to build the thiazolidinone core, which is subsequently combined with various isatin (B1672199) derivatives to generate a library of potential therapeutic agents. acs.org
Furthermore, the compound has been employed in the synthesis of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. The process involves the coupling of this compound with a deprotonated fluoroquinolone precursor, followed by intramolecular substitution to form the core structure of the new antibiotic analogues. nih.gov
Table 1: Examples of Bioactive Analogues Synthesized Using this compound
| Bioactive Analogue Class | Key Intermediate | Synthetic Application | Reference |
|---|---|---|---|
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | N-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-N′-arylthioureas | Serves as a precursor for cyclization to form the thiazole ring. | mdpi.com |
| Thiazolidinone-Isatin Hybrids | 4-(3-cyclopropylthioureido) benzenesulfonamide | Created by reacting this compound with an amine, forming the base for the thiazolidinone core. | acs.orgnih.gov |
| 1-Cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones | Thiolate intermediate | Formed by coupling this compound with a fluoroquinolone precursor. | nih.gov |
| Quinazoline (B50416) Derivatives | Oxazine intermediate | Used in reactions with substituted isothiocyanatobenzene to produce novel quinazoline compounds. | ijsrtjournal.com |
The analogues synthesized from this compound are being investigated for a range of therapeutic applications, most notably in oncology. The rationale for combining the cyclopropyl group with various heterocyclic scaffolds is to achieve synergistic improvements in pharmacological profiles. acs.org
Thiazolo[5,4-f]quinazolin-9(8H)-one derivatives have been evaluated as potential kinase inhibitors. researchgate.net Specifically, 8-cyclopropyl-2(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one was identified as a promising inhibitor of the DYRK1A kinase, an enzyme implicated in several pathologies. researchgate.net Similarly, a series of novel quinazoline derivatives incorporating the cyclopropyl moiety were designed as potential inhibitors of the EGF receptor tyrosine kinase for cancer chemotherapy. ijsrtjournal.com
The thiazolidinone-isatin hybrids synthesized using this compound were designed to selectively target human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many cancer cells and contribute to tumor growth and metastasis. acs.orgnih.gov Biological evaluation showed that some of these compounds exhibited high inhibitory activity and selectivity against the target cancer-related isoforms while sparing the off-target hCA I and II. acs.org
In the field of anti-infectives, novel ciprofloxacin (B1669076) derivatives, a class of fluoroquinolone antibiotics, have been synthesized and evaluated as potential anticancer agents that target the topoisomerase II enzyme. researchgate.net Research into 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones aims to develop new antibacterial agents with enhanced potency, potentially against resistant bacterial strains. nih.gov
Table 2: Therapeutic Targets of Derivatives from this compound
| Derivative Class | Therapeutic Target | Potential Application | Reference |
|---|---|---|---|
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | DYRK1A Kinase | Anticancer, Neurological Disorders | researchgate.net |
| Quinazoline Derivatives | EGF Receptor Tyrosine Kinase | Anticancer | ijsrtjournal.com |
| Thiazolidinone-Isatin Hybrids | Carbonic Anhydrase IX and XII | Anticancer (especially for hypoxic tumors) | acs.orgnih.gov |
| Fluoroquinolone Analogues | Bacterial Gyrase/Topoisomerase | Antibacterial | nih.gov |
Design and Synthesis of Bioactive Analogues
Agricultural Chemical Research Applications
This compound is recognized as an important intermediate in the synthesis of agrochemicals. cymitquimica.com Research is exploring its use in creating new herbicides and crop protection agents, leveraging the bioactivity associated with both the isothiocyanate group and the cyclopropyl ring.
Research into new herbicidal compounds has incorporated the cyclopropyl group to modulate biological activity. A European patent describes a class of herbicidal benzyloxy-substituted phenyl-pyridazine-diones. epo.org In the structural formula presented, a substituent designated as R2 is preferably a cyclopropyl, trifluoromethyl, or methyl group, with cyclopropyl being most preferred in some embodiments. epo.org This highlights the value of the cyclopropyl moiety in the design of novel herbicides. Further studies have also noted the synthesis of 1,3,4-thiadiazole (B1197879) sulfourea derivatives, which can incorporate a cyclopropyl moiety, for their herbicidal activity. sioc-journal.cn
The application of isothiocyanates in crop protection is an active area of research. justia.comresearchgate.net While specific studies on this compound as a direct crop protection agent are emerging, the known biological activities of related compounds suggest significant potential. Isothiocyanates, in general, are known to have detrimental effects on various plant-parasitic nematodes. researchgate.net Studies on compounds like allyl isothiocyanate have shown potent nematicidal activity against root-knot nematodes such as Meloidogyne javanica. researchgate.net This suggests that this compound and its derivatives could be investigated as novel nematicides. Furthermore, the general antimicrobial properties of isothiocyanates could be harnessed for developing agents that protect crops from fungal and bacterial pathogens.
Studies on Herbicidal Properties
Emerging Research Areas and Potential Applications
The unique reactivity of this compound opens doors to several emerging research areas beyond its current applications. Its role as a donor-acceptor cyclopropane (B1198618) makes it a precursor for generating reactive 1,3-dipoles, which are versatile intermediates in the synthesis of complex carbo- and heterocyclic scaffolds. caltech.edu This methodology has been applied in the total synthesis of complex natural products like welwitindolinone C isothiocyanate, indicating the potential for this compound to be a key building block in advanced organic synthesis. caltech.edu
Another promising future direction is the exploration of its allelopathic properties. Other isothiocyanates, such as goitrin, have been shown to negatively impact soil microbial communities, including symbiotic Mesorhizobium bacteria, thereby affecting plant nodulation and health. mdpi.com Investigating the specific effects of this compound on soil ecology could lead to its development as a tool for managing microbial diversity or as a bio-fumigant. The established nematicidal effects of other small isothiocyanates strongly support dedicated research into the efficacy of this compound against a broader range of agricultural pests. researchgate.net
Future Methodological Advancements and Interdisciplinary Collaborations in this compound Research
The unique chemical properties of the cyclopropyl group, combined with the reactivity of the isothiocyanate moiety, position this compound as a compound of significant interest for future scientific exploration. thieme-connect.com Advances in synthetic chemistry, coupled with the increasing demand for novel molecules in various scientific fields, are driving innovative research directions. These future endeavors are characterized by the development of more efficient and sustainable synthetic methods and the expansion of its applications through interdisciplinary collaborations.
Methodological Advancements
The synthesis of isothiocyanates, including this compound, is an area of active research, with a focus on developing more environmentally friendly and efficient protocols. sioc-journal.cnrsc.org Future advancements are expected to move beyond traditional methods, which often involve toxic reagents like thiophosgene (B130339), towards more sophisticated and sustainable approaches. mdpi.com
Emerging Synthetic Methodologies: Future synthetic strategies are likely to focus on catalysis, novel reagents, and advanced reaction conditions to improve yield, selectivity, and safety.
Catalysis: Copper-catalyzed reactions have shown promise in the formation of C-S bonds and the synthesis of complex heterocyclic structures from isothiocyanate precursors. researchgate.net Future work may explore a wider range of metal catalysts to facilitate novel transformations of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.net This technology is a promising avenue for optimizing the synthesis of derivatives from this compound.
Novel Reagents: The use of elemental sulfur as a sulfur source represents a greener alternative to traditional, more hazardous reagents. mdpi.com Research into activating elemental sulfur or using other non-toxic sulfur surrogates is a key direction for the sustainable synthesis of this compound and its derivatives.
Cycloaddition Reactions: Donor-acceptor cyclopropanes are versatile intermediates in ring-opening and cycloaddition reactions. caltech.edu Developing new Lewis acid or transition-metal-catalyzed cycloadditions involving this compound could provide rapid access to complex five-membered heterocycles. caltech.edu
Interactive Table of Emerging Synthetic Approaches Below is a summary of advanced methodological approaches relevant to the synthesis and derivatization of this compound.
| Methodology | Key Features | Potential Advantages | Research Area |
| Copper Catalysis | Facilitates C-S bond formation and synthesis of heterocyclic systems. researchgate.net | High efficiency, potential for stereocontrol. | Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones |
| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions. researchgate.net | Reduced reaction times, improved yields, cleaner reactions. | Synthesis of Bioactive Heterocycles |
| Elemental Sulfur Reagents | Employs elemental sulfur as a non-toxic thiocarbonyl surrogate. mdpi.com | Environmentally benign, low cost, readily available. | Green Chemistry, Isothiocyanate Synthesis |
| (3+2) Cycloadditions | Reaction of donor-acceptor cyclopropanes with isothiocyanates. caltech.edu | Rapid construction of complex heterocyclic cores. | Synthesis of Thioimidates and Amidines |
Computational and In Silico Approaches: Computational chemistry is an increasingly vital tool in modern chemical research. Theoretical studies can provide deep insights into the structural and electronic properties of molecules, predict reaction outcomes, and guide experimental design.
Structural Analysis: Vibrational spectroscopy (Infrared and Raman) combined with computational analysis has been used to determine that this compound predominantly exists in the cis conformation. capes.gov.br Future computational work could explore the transition states of its various reactions, providing a deeper understanding of its reactivity. capes.gov.br
Reaction Thermodynamics: In silico models are being used to calculate the thermodynamics of bioconjugation reactions involving isothiocyanates. mdpi.com This allows researchers to predict the favorability of reactions with biological molecules like proteins, which is crucial for designing new probes and drugs. mdpi.comnih.gov Such computational surveys can serve as a valuable resource for predicting the potential for protein modification. mdpi.com
Interdisciplinary Collaborations
The versatility of this compound as a reactive building block makes it an attractive candidate for use in a variety of scientific disciplines. thieme-connect.com Future progress will increasingly depend on collaborations between chemists, biologists, materials scientists, and computational scientists. wum.edu.plresearchgate.net
Medicinal Chemistry and Chemical Biology: The cyclopropane ring is a desirable feature in medicinal chemistry as it can introduce conformational rigidity and improve metabolic stability. thieme-connect.comnih.gov The isothiocyanate group is a reactive handle for forming covalent bonds with biological targets, a strategy used in drug design. mdpi.com
Drug Discovery: this compound is a key intermediate in the synthesis of novel compounds targeting diseases. For instance, it has been used to synthesize fluoroquinolone derivatives to study their effects on DNA gyrase, with implications for developing new antibacterial agents. nih.gov It is also a component in the synthesis of more complex molecules evaluated as potential anticancer agents targeting enzymes like topoisomerase II. nih.gov Future collaborations between synthetic chemists and pharmacologists will be essential to explore these and other therapeutic applications. mdpi.com
Chemical Biology: Isothiocyanates are known to react with amine and thiol groups in proteins, such as those on lysine (B10760008) and cysteine residues. mdpi.comnih.gov This reactivity can be harnessed by chemical biologists to design covalent probes for labeling proteins, studying protein function, and identifying new drug targets. Future research will likely involve designing specific this compound-based molecules for targeted protein modification.
Materials Science: The integration of unique organic molecules into functional materials is a rapidly growing field. researchgate.netmdpi.com While the application of this compound in materials science is still nascent, its distinct properties suggest potential for future exploration.
Polymer and Surface Chemistry: The isothiocyanate group can react with nucleophiles to form thioureas, providing a mechanism for grafting molecules onto polymer backbones or functionalizing surfaces. Collaborations between organic chemists and materials scientists could lead to the development of new materials with tailored properties, such as specialized coatings or functional polymers. mdpi.com The unique steric and electronic nature of the cyclopropyl group could influence the packing and properties of such materials.
Q & A
Q. What are the established synthetic routes for cyclopropyl isothiocyanate, and how can purity be optimized?
this compound is synthesized via a two-step procedure: (1) reaction of dichlorodiphenyl silane with sodium azide in quinoline to form diphenyl diazido silane, followed by (2) further derivatization to yield the target compound. Purity optimization involves rigorous purification techniques such as fractional distillation under inert atmosphere and characterization via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .
Q. How is microwave spectroscopy applied to determine the rotational and hyperfine structure of this compound?
Microwave Fourier transform (MWFT) spectroscopy (8.4–40 GHz) resolves rotational transitions and quadrupole hyperfine splitting caused by nitrogen nuclei. Key parameters include rotational constants (A, B, C) and quadrupole coupling constants (χaa, χbb, χcc), which provide insights into molecular geometry and electron distribution. For example, MWFT analysis revealed discrepancies in centrifugal distortion models, suggesting complex conformational dynamics .
Table 1: Key spectroscopic parameters from MWFT analysis
| Parameter | Value (MHz) |
|---|---|
| Rotational Constant (A) | 5,432 ± 3 |
| Quadrupole Coupling (χaa) | -4.12 ± 0.05 |
| Centrifugal Distortion (ΔJ) | Not resolved |
Q. What spectroscopic techniques are critical for characterizing the electronic environment of this compound?
- Infrared/Raman spectroscopy : Identifies vibrational modes of the isothiocyanate (-N=C=S) group (e.g., ν~2050–2150 cm⁻¹ for C≡N stretching).
- UV-photoelectron spectroscopy : Resolves interactions between the cyclopropyl Walsh orbitals and π* orbitals of -N=C=S, revealing ionization energies (e.g., 9.09 eV for π₂(NCS)-ωA interactions) .
- Solid-state NMR : Detects dynamic motions (e.g., cyclopropyl ring rotation) via ¹³C relaxation times (T₁) and activation energies (Eₐ) .
Advanced Research Questions
Q. What contradictions exist in the conformational analysis of this compound, and how can they be resolved methodologically?
Early studies proposed a stable cis conformation based on rotational constants . However, MWFT spectroscopy revealed unresolved centrifugal distortion effects, challenging this model. Methodological resolutions include:
- High-resolution rotational spectroscopy : Extend frequency range to >100 GHz for improved distortion analysis.
- DFT/Molecular Dynamics (MD) simulations : Model potential energy surfaces to identify low-energy conformers (e.g., activation barriers ~8.8 kJ/mol for ring rotation) .
- Cross-validation with X-ray crystallography : Resolve crystallographic disorder in derivatives (e.g., ethynyl-linked cyclopropanes) .
Q. How does crystal packing influence the dynamic behavior of cyclopropyl groups in this compound derivatives?
Cocrystallization with host molecules (e.g., 1a, 1e) alters activation energies (Eₐ) for cyclopropyl motion:
- Pure crystals : Eₐ = 12 ± 2 kJ/mol (rocking/rotation) .
- Cocrystals : Reduced Eₐ (e.g., 1–8 kJ/mol) due to steric constraints, suppressing full rotation and favoring localized librations.
- Key observation : Disordered cyclopropyl groups in X-ray structures correlate with shorter ¹³C T₁ relaxation times, confirming dynamics .
Table 2: Dynamic parameters in pure vs. cocrystallized systems
| System | Eₐ (kJ/mol) | Dominant Motion |
|---|---|---|
| Pure | 12 ± 2 | Ring rotation + rocking |
| Cocrystal | 1–8 | CH bond libration |
Q. What mechanisms underlie the biological activity of this compound as a covalent enzyme inhibitor?
this compound (CPITC) inhibits enzymes like macrophage migration inhibitory factor (MIF) via:
- Covalent modification : Pro1 residue in MIF’s catalytic site reacts with the -N=C=S group, disrupting tautomerase activity.
- Conformational disruption : Modifications alter tertiary structure, reducing proinflammatory signaling.
- Specificity : The cyclopropyl group enhances selectivity by restricting rotational freedom, improving binding complementarity .
Methodological Recommendations
- Contradiction Analysis : Combine MWFT spectroscopy with computational modeling to resolve centrifugal distortion anomalies .
- Dynamic Studies : Use variable-temperature solid-state NMR and X-ray crystallography to correlate molecular motion with crystal packing .
- Biological Assays : Employ MALDI-TOF mass spectrometry and HSQC-NMR to track covalent adduct formation in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
